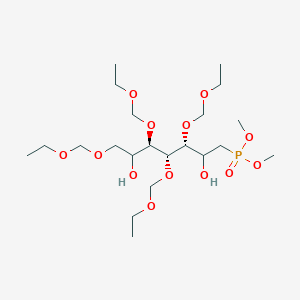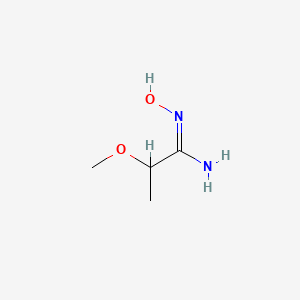![molecular formula C13H11BrClN3O2 B14030322 6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is a complex heterocyclic compound. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the imidazo[1,5-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spiro structure
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and overall configuration.
Spiro Compounds: Other spiro compounds with different ring systems and substituents.
Halogenated Heterocycles: Compounds with similar halogenation patterns but different core structures
Uniqueness
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is unique due to its specific combination of a spiro structure, halogen substituents, and imidazo[1,5-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H11BrClN3O2 |
|---|---|
Molekulargewicht |
356.60 g/mol |
IUPAC-Name |
6-bromo-8-chloro-1,5-dioxospiro[2H-imidazo[1,5-a]pyridine-3,4'-cyclohexane]-1'-carbonitrile |
InChI |
InChI=1S/C13H11BrClN3O2/c14-8-5-9(15)10-11(19)17-13(18(10)12(8)20)3-1-7(6-16)2-4-13/h5,7H,1-4H2,(H,17,19) |
InChI-Schlüssel |
DYDSGPDKPAPMDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C#N)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)





![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)

